3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one is a complex organic compound that belongs to the class of indeno-pyrazolones This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an indeno-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with tert-butyl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized with indanone under acidic conditions to yield the desired indeno-pyrazolone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the tert-butyl group.
Scientific Research Applications
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indeno-pyrazolone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyl)-1-phenylindeno[2,3-d]pyrazol-4-one: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(Tert-butyl)-1-(4-methylphenyl)indeno[2,3-d]pyrazol-4-one: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
The presence of both the tert-butyl and nitrophenyl groups in 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one imparts unique chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-tert-butyl-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-20(2,3)19-16-17(14-6-4-5-7-15(14)18(16)24)22(21-19)12-8-10-13(11-9-12)23(25)26/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCPQLJVCBFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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